3-fluoro-6-hydroxy-2-methylbenzoic acid
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Overview
Description
3-fluoro-6-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6-hydroxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 6-hydroxy-2-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 6-hydroxy-2-methylbenzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 6-hydroxy-2-methylbenzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-6-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-fluoro-6-oxo-2-methylbenzoic acid.
Reduction: Formation of 3-fluoro-6-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-6-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-6-hydroxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl and methyl groups can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-hydroxy-3-methylbenzoic acid: Similar structure but with different positioning of the fluorine and hydroxyl groups.
3-fluoro-2-methylbenzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications.
2-fluoro-6-methylbenzoic acid: Different positioning of the fluorine and methyl groups, leading to different chemical properties and applications.
Uniqueness
3-fluoro-6-hydroxy-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a hydroxyl group on the benzene ring can enhance its potential as a versatile building block in synthetic chemistry and its biological activity in medicinal chemistry.
Properties
CAS No. |
1782543-58-1 |
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Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-6-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
YEPGHEPXNPCWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)F |
Purity |
95 |
Origin of Product |
United States |
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